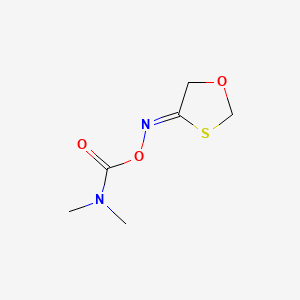
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- is a heterocyclic compound that contains an oxathiolane ring
Vorbereitungsmethoden
The synthesis of 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. This process can be carried out without solvents at room temperature or with heating in a solvent-free environment . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- can be compared with other similar compounds such as 1,3-Oxathiolan-4-one, 5-methyl-, O-[(dimethylamino)carbonyl]oxime, (Z)-. These compounds share similar structural features but may differ in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
54266-54-5 |
|---|---|
Molekularformel |
C6H10N2O3S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
[(Z)-1,3-oxathiolan-4-ylideneamino] N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H10N2O3S/c1-8(2)6(9)11-7-5-3-10-4-12-5/h3-4H2,1-2H3/b7-5- |
InChI-Schlüssel |
BIUDRDFWXSAGJK-ALCCZGGFSA-N |
Isomerische SMILES |
CN(C)C(=O)O/N=C\1/COCS1 |
Kanonische SMILES |
CN(C)C(=O)ON=C1COCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)











